molecular formula C10H13NO2 B1377377 ethyl 4-cyclopropyl-1H-pyrrole-3-carboxylate CAS No. 936720-85-3

ethyl 4-cyclopropyl-1H-pyrrole-3-carboxylate

Cat. No. B1377377
M. Wt: 179.22 g/mol
InChI Key: XETJYIDZJCDOPG-UHFFFAOYSA-N
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Description

Ethyl 4-cyclopropyl-1H-pyrrole-3-carboxylate, or 4-ECPC, is a synthetic cyclic compound that is the product of a reaction between ethyl 4-chloro-1H-pyrrole-3-carboxylate and potassium cyclopropylide. Its structure consists of a cyclopropyl ring attached to a pyrrole ring, with an ethyl group attached to the cyclopropyl ring. 4-ECPC is used in a variety of scientific research applications and has been studied for its biochemical and physiological effects. In

Scientific Research Applications

Tandem Cyclization Processes

  • Synthesis of Polysubstituted Pyrroles : Ethyl 4-cyclopropyl-1H-pyrrole-3-carboxylate is used in synthesizing polysubstituted pyrroles, utilizing a tandem 1,3-addition/5-endo-dig cyclization of 1-(1-alkynyl)cyclopropyl imines. This method is significant for introducing various functional groups into the pyrrole ring and its ethyl side-chain, enhancing the versatility of pyrrole derivatives in chemical synthesis (Urbanaitė & Čikotienė, 2016).

Reaction with Hydrazines

  • Formation of Pyrazoles : The compound shows reactive behavior with substituted hydrazines, leading to the formation of regioisomeric pyrazoles, which are significant for their diverse pharmaceutical applications. This reactivity opens doors to synthesizing novel pyrazole derivatives with potential biological activities (Mikhed’kina et al., 2009).

Quantum Chemical Calculations

  • Spectral and Molecular Analysis : The compound is involved in the synthesis of complex molecules, whose formation and properties are further evaluated through quantum chemical calculations. These studies are pivotal for understanding the molecular structure, reactivity, and the potential of these molecules in various scientific applications (Singh et al., 2013).

Synthetic Studies and Novel Derivatives Formation

  • Development of Novel DPP Derivatives : Ethyl 4-cyclopropyl-1H-pyrrole-3-carboxylate is used in synthetic studies related to diketopyrrolopyrrole (DPP) pigments, highlighting its role in the formation of novel chemical entities. This showcases the compound's utility in the synthesis of organic materials with potential industrial applications (Morton et al., 2005).

properties

IUPAC Name

ethyl 4-cyclopropyl-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-13-10(12)9-6-11-5-8(9)7-3-4-7/h5-7,11H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETJYIDZJCDOPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC=C1C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-cyclopropyl-1H-pyrrole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Lavecchia, R Costi, M Artico, G Miele… - ChemMedChem …, 2006 - Wiley Online Library
… Syntheses: General procedure for the preparation of compounds 21 a–c and 24 a,b; example: ethyl 4-cyclopropyl-1H-pyrrole-3-carboxylate (21 a). A solution of ethyl 3-…

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